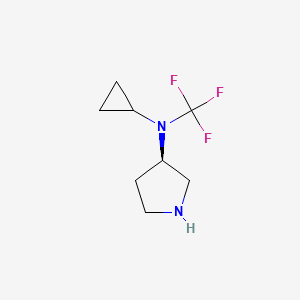
1-(2-Methyl-4-(phenylethynyl)quinolin-3-YL)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 1-(2-Methyl-4-(phenylethynyl)quinolin-3-YL)ethanone typically involves multi-step reactions starting from readily available precursors. One common method involves the oxidative coupling of 1-(2-methyl-4-phenylquinolin-3-yl)ethanone with ethanol under modified Darzen reaction conditions. This reaction proceeds through a cascade sequence of bromination, aldol condensation, and substitution . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
1-(2-Methyl-4-(phenylethynyl)quinolin-3-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline ring, leading to the formation of dihydroquinoline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline ring, to introduce various substituents.
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, bases for aldol condensation, and reducing agents like sodium borohydride for reduction reactions. Major products formed from these reactions include 3-hydroxy quinoline and other functionalized quinoline derivatives .
Applications De Recherche Scientifique
1-(2-Methyl-4-(phenylethynyl)quinolin-3-YL)ethanone has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(2-Methyl-4-(phenylethynyl)quinolin-3-YL)ethanone involves its interaction with specific molecular targets and pathways. The compound’s quinoline core allows it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to the disruption of critical biological processes, making it a valuable candidate for drug development .
Comparaison Avec Des Composés Similaires
1-(2-Methyl-4-(phenylethynyl)quinolin-3-YL)ethanone can be compared with other quinoline derivatives such as:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C20H15NO |
|---|---|
Poids moléculaire |
285.3 g/mol |
Nom IUPAC |
1-[2-methyl-4-(2-phenylethynyl)quinolin-3-yl]ethanone |
InChI |
InChI=1S/C20H15NO/c1-14-20(15(2)22)18(13-12-16-8-4-3-5-9-16)17-10-6-7-11-19(17)21-14/h3-11H,1-2H3 |
Clé InChI |
NWQMLIKIIDCRCU-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=CC=CC=C2C(=C1C(=O)C)C#CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



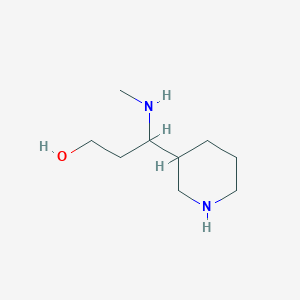
![8,10,19,20-Tetraoxatrispiro[5.2.2.5.2.2]heneicosane](/img/structure/B13962043.png)

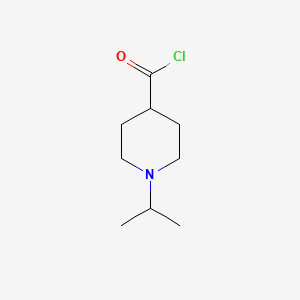


![1,3,5-Triazabicyclo[3.2.2]nonane](/img/structure/B13962080.png)
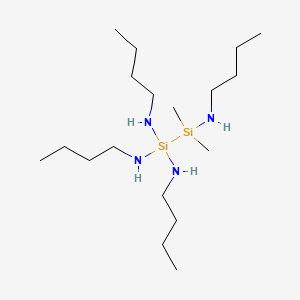
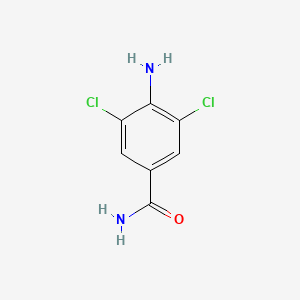
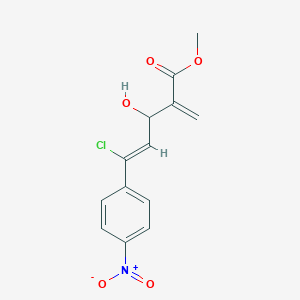

![Pyrimido[4,5-B][1,4]oxazepine](/img/structure/B13962092.png)
